![molecular formula C12H18N2O B13176250 N-[3-(Aminomethyl)phenyl]-2-methylbutanamide](/img/structure/B13176250.png)
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is an organic compound with the molecular formula C12H17NO It is a derivative of butanamide, featuring an aminomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide typically involves the reaction of 3-(aminomethyl)phenylboronic acid with 2-methylbutanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl ring may also participate in π-π interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
- N-[3-(Aminomethyl)phenyl]methylacetamidine
- N-[3-(Aminomethyl)phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Uniqueness
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a 2-methylbutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)phenyl]-2-methylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) |
Clave InChI |
XCJGXWRVOSGDDO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)NC1=CC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


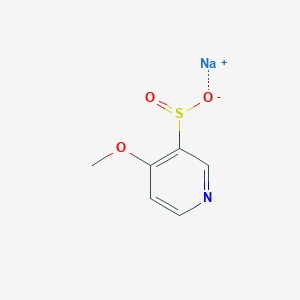
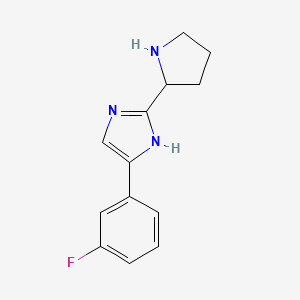

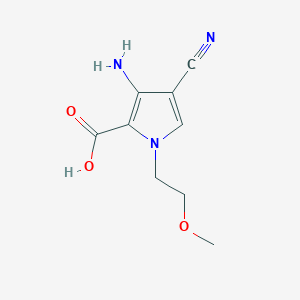
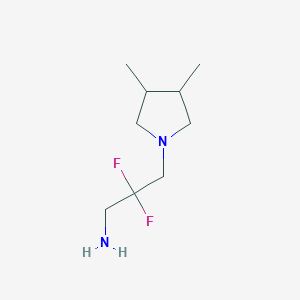
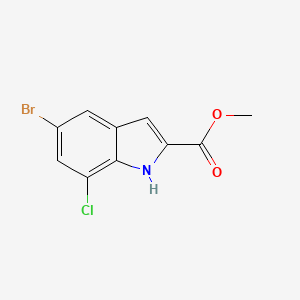

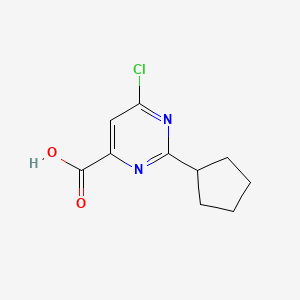
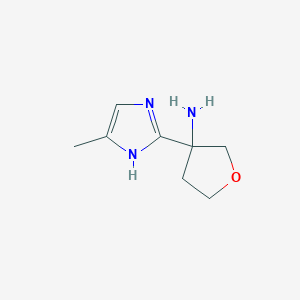
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
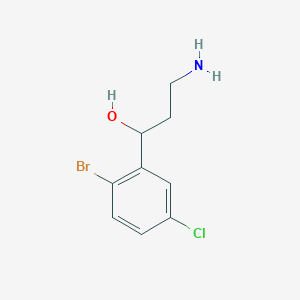

![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol](/img/structure/B13176243.png)
